Cas no 1047975-40-5 (Boc-4-bromo-D-phenylalanine ethyl ester)

Boc-4-bromo-D-phenylalanine ethyl ester 化学的及び物理的性質
名前と識別子
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- Boc-4-bromo-D-phenylalanine ethyl ester
- D-Phenylalanine, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
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Boc-4-bromo-D-phenylalanine ethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR01JNHF-500mg |
BOC-4-BROMO-D-PHENYLALANINE ETHYL ESTER |
1047975-40-5 | 97% | 500mg |
$119.00 | 2025-02-17 | |
Aaron | AR01JNHF-1g |
BOC-4-BROMO-D-PHENYLALANINE ETHYL ESTER |
1047975-40-5 | 97% | 1g |
$180.00 | 2025-02-17 | |
1PlusChem | 1P01JN93-5g |
Boc-4-bromo-D-phenylalanine ethyl ester |
1047975-40-5 | 97% | 5g |
$463.00 | 2023-12-26 | |
1PlusChem | 1P01JN93-500mg |
Boc-4-bromo-D-phenylalanine ethyl ester |
1047975-40-5 | 97% | 500mg |
$113.00 | 2023-12-26 | |
1PlusChem | 1P01JN93-1g |
Boc-4-bromo-D-phenylalanine ethyl ester |
1047975-40-5 | 97% | 1g |
$163.00 | 2023-12-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00793199-1g |
Boc-4-bromo-D-phenylalanine ethyl ester |
1047975-40-5 | 95% | 1g |
¥1708.0 | 2024-04-18 | |
Aaron | AR01JNHF-5g |
BOC-4-BROMO-D-PHENYLALANINE ETHYL ESTER |
1047975-40-5 | 97% | 5g |
$526.00 | 2025-02-17 |
Boc-4-bromo-D-phenylalanine ethyl ester 関連文献
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Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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4. Book reviews
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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8. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
Boc-4-bromo-D-phenylalanine ethyl esterに関する追加情報
Professional Introduction to Boc-4-bromo-D-phenylalanine ethyl ester (CAS No. 1047975-40-5)
Boc-4-bromo-D-phenylalanine ethyl ester is a specialized chemical compound widely utilized in the field of pharmaceutical research and peptide synthesis. With the CAS number 1047975-40-5, this compound has garnered significant attention due to its unique structural properties and versatile applications in drug development. This introduction aims to provide a comprehensive overview of its chemical characteristics, synthesis methods, and recent advancements in its application within the pharmaceutical industry.
The molecular structure of Boc-4-bromo-D-phenylalanine ethyl ester consists of a protected amino acid derivative, featuring a tert-butoxycarbonyl (Boc) group on the nitrogen atom, an ethyl ester on the carboxyl group, and a bromine substituent at the 4-position of the phenyl ring. This configuration makes it an invaluable intermediate in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptide sequences. The presence of the bromine atom further enhances its utility in cross-coupling reactions, enabling the introduction of various functional groups into the peptide chain.
In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological disorders. Boc-4-bromo-D-phenylalanine ethyl ester has emerged as a key intermediate in the synthesis of peptidomimetics, which mimic the biological activity of natural peptides while exhibiting improved pharmacokinetic properties. For instance, studies have demonstrated its role in generating potent inhibitors of enzyme activity relevant to neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to precisely modify peptide sequences using this compound has opened new avenues for drug discovery and development.
The synthesis of Boc-4-bromo-D-phenylalanine ethyl ester involves multi-step organic reactions, typically starting from commercially available D-phenylalanine derivatives. The protection of the amino group with a Boc group ensures stability during synthetic manipulations, while the introduction of an ethyl ester enhances solubility and reactivity in various organic solvents. The bromination at the 4-position of the phenyl ring is achieved using standard halogenation techniques, resulting in a highly reactive intermediate that can undergo further functionalization.
One of the most compelling applications of Boc-4-bromo-D-phenylalanine ethyl ester is in the field of antibody-drug conjugates (ADCs). ADCs are novel therapeutic agents designed to deliver cytotoxic payloads directly to cancer cells while minimizing side effects on healthy tissues. The bromine substituent in this compound allows for facile coupling with various warhead molecules via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings. This flexibility has enabled researchers to develop ADCs with enhanced efficacy and reduced toxicity.
Recent advancements in computational chemistry have further highlighted the potential of Boc-4-bromo-D-phenylalanine ethyl ester in rational drug design. Molecular modeling studies have revealed its binding interactions with target proteins, providing insights into how modifications can improve binding affinity and selectivity. These computational approaches have complemented experimental efforts, allowing for faster and more efficient development of lead compounds.
The pharmaceutical industry continues to explore innovative synthetic strategies to optimize peptide-based therapeutics. The use of Boc-4-bromo-D-phenylalanine ethyl ester as a key intermediate has streamlined many synthetic routes, reducing both cost and time associated with drug development. Its versatility in undergoing diverse chemical transformations makes it an indispensable tool for medicinal chemists seeking to design next-generation therapeutics.
In conclusion, Boc-4-bromo-D-phenylalanine ethyl ester (CAS No. 1047975-40-5) represents a significant advancement in peptide chemistry and pharmaceutical research. Its unique structural features and reactivity make it an essential component in the synthesis of peptidomimetics, ADCs, and other therapeutic agents targeting various diseases. As research progresses, it is anticipated that this compound will continue to play a pivotal role in developing innovative treatments that improve patient outcomes worldwide.
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